2-(4-chlorophenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide
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Description
2-(4-chlorophenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide, also known as CLX-0921, is a novel small molecule compound that has been developed for the treatment of various neurological disorders. It is a potent and selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of neurotransmitter signaling in the brain.
Scientific Research Applications
Chloroacetamide Herbicides and Metabolism
Chloroacetamides, such as alachlor and metazachlor, are herbicides utilized to control weeds in various crops. They undergo complex metabolic activations leading to DNA-reactive intermediates, suggesting their bioactivation pathways could be relevant for studying environmental safety and herbicide resistance mechanisms (Coleman et al., 2000).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis virus, indicating potential therapeutic applications for viral infections (Ghosh et al., 2008).
Photovoltaic Efficiency and Ligand-Protein Interactions
Certain benzothiazolinone acetamide analogs have been synthesized and shown to be good photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating potential applications in renewable energy technologies. Additionally, these compounds have been studied for their non-linear optical activity and interactions with proteins like Cyclooxygenase 1 (COX1), suggesting their utility in photovoltaic efficiency modeling and drug design (Mary et al., 2020).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-17-8-5-14(10-19(17)26-2)18-11-16(23-27-18)12-22-20(24)9-13-3-6-15(21)7-4-13/h3-8,10-11H,9,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOYKZCBSIRCIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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